3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, piperidine, and nitro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Examples include:
- 3-hydroxy-3-(4-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-(3-ethylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1,3-dihydro-2H-indol-2-one lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-2-6-16(8-9)14(19)11-7-10(17(20)21)4-5-12(11)15-13(14)18/h4-5,7,9,19H,2-3,6,8H2,1H3,(H,15,18) |
InChI Key |
DJSFIGARWKRMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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